3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienylsulfonyl group, and a piperidine ring
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-27-16-9-8-14(12-17(16)26-2)19-21-20(28-22-19)15-6-4-10-23(13-15)30(24,25)18-7-5-11-29-18/h5,7-9,11-12,15H,3-4,6,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRIEACJDIEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with an appropriate carboxylic acid derivative. The thienylsulfonyl group can be introduced via a sulfonylation reaction, and the piperidine ring can be incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes, green chemistry principles, and continuous flow techniques to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : Research has demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. A study reported that certain oxadiazole derivatives showed high antiproliferative potency against human colon (WiDr) and breast (MCF-7) cancer cell lines, with IC50 values indicating effectiveness in inhibiting cell growth .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis via caspase activation and cell cycle arrest. For instance, specific derivatives were shown to arrest the cell cycle at the G1 phase in MCF-7 cells, leading to increased apoptosis .
Other Therapeutic Applications
In addition to anticancer properties, oxadiazole derivatives have been explored for various other therapeutic applications:
- Antimicrobial Activity : Some studies have indicated that oxadiazole compounds possess antimicrobial properties. Their ability to inhibit bacterial growth makes them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Certain oxadiazole derivatives have been investigated for their anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Data Tables
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.39 | Apoptosis via caspase activation |
| Compound 2 | WiDr | 4.5 | G1 phase arrest |
| Compound 3 | HCT-116 | 0.48 | Apoptosis induction |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A series of substituted oxadiazoles were synthesized and evaluated against various cancer cell lines, revealing that modifications at the para position of the aromatic ring significantly enhanced biological activity .
- Evaluation of Antimicrobial Properties : A study focused on synthesizing novel oxadiazole derivatives demonstrated promising antibacterial activity against common pathogens, suggesting a potential role in antibiotic development .
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thienylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares some structural similarities but lacks the oxadiazole and thienylsulfonyl groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of an oxadiazole ring.
Uniqueness
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic molecule that integrates multiple pharmacologically relevant structures. This compound is part of the broader class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Key Functional Groups :
- Oxadiazole ring
- Piperidine moiety
- Thiophene sulfonyl group
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. Specifically, the biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that compounds containing oxadiazole rings demonstrate significant anticancer properties. For instance, derivatives have been reported to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways essential for tumor growth. In vitro studies have reported IC50 values in the micromolar range against several cancer cell lines, suggesting promising potential for further development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Oxadiazole derivatives are known to exhibit efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. For example, studies have demonstrated that similar compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity .
Enzyme Inhibition
Research has highlighted the potential of this compound to act as an enzyme inhibitor. Specific studies indicate that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts including neurodegenerative disorders and urinary tract infections . The inhibition potency is often quantified using IC50 values, which provide insight into the effectiveness of these compounds in modulating enzyme activity.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives similar to the compound :
- Anticancer Study : A derivative was synthesized and evaluated against various cancer cell lines (e.g., HeLa, CaCo-2). The study reported significant cytotoxicity with an IC50 value as low as 0.63 µM against HeLa cells, indicating a strong potential for development into a therapeutic agent .
- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested against common pathogens with promising results. The most active derivative showed MIC values in the low microgram range against E. coli and S. aureus, suggesting effective antimicrobial properties .
- Enzyme Inhibition Assessment : The inhibition of AChE by similar compounds was evaluated, showing IC50 values ranging from 2 to 21 µM, highlighting their potential use in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine, and how do they influence its reactivity?
- The compound contains a piperidine core with two substituents: a thiophene-2-sulfonyl group and a 1,2,4-oxadiazole ring linked to a 4-ethoxy-3-methoxyphenyl moiety. The sulfonyl group enhances electrophilicity, while the oxadiazole contributes to π-π stacking interactions. The ethoxy and methoxy groups on the phenyl ring may impact solubility and metabolic stability .
- Methodological Insight : Use X-ray crystallography (as in ) or NMR spectroscopy (e.g., H, C, and 2D COSY/HSQC) to confirm regiochemistry and substituent orientation .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction intermediates?
- Synthesis typically involves:
Oxadiazole Formation : Cyclization of a nitrile and amidoxime under acidic conditions (e.g., using HCl/EtOH) .
Piperidine Functionalization : Sulfonylation of piperidine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Coupling Reactions : Buchwald-Hartwig amination or nucleophilic substitution to link the oxadiazole-phenyl moiety to the piperidine ring .
- Key Intermediate : 3-(4-Ethoxy-3-methoxyphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole, which requires purification via column chromatography (silica gel, hexane/EtOAc) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- HPLC : To assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M–H]) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for sulfonyl and oxadiazole groups .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for intermediates be resolved during synthesis?
- Case Example : Discrepancies in H NMR signals for oxadiazole protons (δ 8.1–8.5 ppm) may arise from solvent polarity or tautomerism.
- Resolution Strategy :
- Compare data with structurally validated analogs (e.g., and ).
- Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Table 1 : Example NMR Data Comparison
| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Deviation Analysis |
|---|---|---|---|
| Oxadiazole C-H | 8.3 | 8.1–8.5 | Solvent effects |
| Piperidine N-H | 3.2 | 3.1–3.3 | Conformational flexibility |
Q. What strategies optimize the yield of the sulfonylation step, and how do reaction conditions influence byproduct formation?
- Optimization Parameters :
- Temperature : Maintain 0–5°C to minimize sulfonic acid byproducts .
- Solvent : Use anhydrous dichloromethane (DCM) to prevent hydrolysis of the sulfonyl chloride .
- Stoichiometry : 1.2 equivalents of thiophene-2-sulfonyl chloride to ensure complete piperidine functionalization .
- Byproduct Mitigation : Post-reaction quenching with ice-cold water and extraction with ethyl acetate removes unreacted reagents .
Q. How does the electronic nature of the 4-ethoxy-3-methoxyphenyl group affect the compound’s pharmacological activity?
- Hypothesis : The electron-donating ethoxy and methoxy groups enhance π-electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Validation Method :
Syntize analogs with electron-withdrawing groups (e.g., nitro) and compare IC values in enzyme assays.
Perform molecular docking studies using software like AutoDock Vina to simulate interactions with target proteins .
Methodological Challenges and Contradictions
Q. How can researchers address discrepancies in reported biological activities of similar oxadiazole derivatives?
- Case Study : reports antimicrobial activity for oxadiazole-piperidine hybrids, while highlights anti-inflammatory effects.
- Resolution Approach :
- Conduct standardized assays (e.g., MIC for antimicrobials; COX-2 inhibition for inflammation) under identical conditions.
- Control variables: Cell lines, solvent (DMSO concentration), and incubation time .
Q. What are the limitations of current synthetic routes in scaling up production for preclinical studies?
- Critical Issues :
- Low yields (<40%) in oxadiazole cyclization steps due to competing hydrolysis .
- High-cost reagents (e.g., Pd catalysts for coupling reactions) .
- Improvement Strategies :
- Replace Pd with Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for cost efficiency .
- Use flow chemistry to enhance reproducibility in scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
